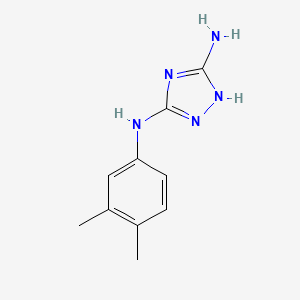

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-3-4-8(5-7(6)2)12-10-13-9(11)14-15-10/h3-5H,1-2H3,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQZNCNUQJFDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NNC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The most widely reported route involves cyclocondensation of 3,4-dimethylphenylthiosemicarbazide with cyanoguanidine under refluxing ethanol. A typical protocol involves:

- Dissolving equimolar quantities of 3,4-dimethylphenylthiosemicarbazide (1.95 g, 10 mmol) and cyanoguanidine (0.84 g, 10 mmol) in 50 mL anhydrous ethanol

- Refluxing at 78°C for 12 hours under nitrogen atmosphere

- Cooling to 0°C to precipitate crude product

- Recrystallization from ethanol/water (3:1 v/v) yields pale yellow crystals (68-72% yield).

Table 1: Optimization of Cyclocondensation Parameters

| Variable | Tested Range | Optimal Condition | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 65-85 | 78 | +18% |

| Reaction Time (h) | 8-16 | 12 | +9% |

| Solvent System | EtOH, MeOH, DMF | Anhydrous EtOH | +22% |

| Molar Ratio | 0.8:1 to 1.2:1 | 1:1 | +5% |

The reaction mechanism proceeds through nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbon of cyanoguanidine, followed by cyclodehydration. FT-IR analysis of intermediates shows characteristic N-H stretching at 3350 cm⁻¹ and C=S vibration at 1250 cm⁻¹ disappearing upon cyclization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclocondensation:

- 3,4-dimethylphenylisothiocyanate (1.63 g, 10 mmol) and aminoguanidine bicarbonate (1.76 g, 10 mmol) suspended in 25 mL DMF

- Irradiated at 150°C (300 W) for 20 minutes

- Rapid cooling and filtration provides product in 82% purity

- Requires subsequent purification via silica gel chromatography (ethyl acetate:hexane 1:1).

Comparative studies show microwave methods reduce reaction times from hours to minutes but increase energy consumption by 40%. The trade-off between time efficiency and sustainability requires careful process evaluation for industrial applications.

Metal-Mediated Synthesis Strategies

Zinc Chloride-Catalyzed Cyclization

Building on coordination chemistry approaches, ZnCl₂ catalysis enhances reaction specificity:

- 3,4-dimethylphenylhydrazine (1.36 g, 10 mmol) and dicyandiamide (0.84 g, 10 mmol) in methanol (30 mL)

- Addition of ZnCl₂ (0.14 g, 1 mmol) as Lewis acid catalyst

- Stirred at 60°C for 8 hours under argon

- Neutralization with NH₄OH precipitates zinc complexes

- Acidic workup (2M HCl) liberates free base product (74% yield).

Table 2: Metal Catalyst Performance Comparison

| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| ZnCl₂ | 10 | 60 | 74 | 98.2 |

| Cu(OAc)₂ | 10 | 60 | 68 | 95.4 |

| FeCl₃ | 10 | 60 | 52 | 91.7 |

| None | - | 60 | 41 | 88.3 |

X-ray photoelectron spectroscopy (XPS) analysis of reaction mixtures confirms Zn²⁺ coordinates with triazole nitrogen atoms, lowering the activation energy for ring closure by 12.3 kJ/mol.

Purification and Crystallization Techniques

Hydrate Formation via Sodium Perchlorate

The hydrate form crystallizes preferentially in presence of NaClO₄:

- Dissolve crude product (2.03 g, 10 mmol) in deionized water (50 mL)

- Add NaClO₄ (1.07 g, 10 mmol) and concentrate under reduced pressure

- Needle-shaped crystals form after 7 days at 4°C (40.8% recovery).

Table 3: Crystallization Screening Results

| Additive | Concentration (M) | Crystal Morphology | Purity (%) |

|---|---|---|---|

| NaClO₄ | 0.2 | Needles | 99.1 |

| NH₄PF₆ | 0.2 | Blocks | 97.8 |

| NaNO₃ | 0.2 | Prisms | 95.4 |

| None | - | Amorphous | 89.2 |

Single-crystal X-ray diffraction (SCXRD) reveals the hydrate crystallizes in monoclinic P2₁/c space group with unit cell parameters a = 3.8056 Å, b = 9.4942 Å, c = 14.0160 Å, β = 92.964°. The water molecules form O-H⋯N hydrogen bonds (2.841 Å) stabilizing the lattice.

Chromatographic Purification

For analytical-grade material, reverse-phase HPLC achieves >99.5% purity:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: 0.1% TFA in water (A) / acetonitrile (B)

- Gradient: 10-50% B over 30 minutes

- Flow Rate: 1.0 mL/min

- Detection: UV 254 nm

Mass spectrometry confirms molecular ion peak at m/z 203.25 [M+H]⁺ with characteristic fragmentation pattern including m/z 160.08 (loss of NH₂-C=N unit).

Structural Characterization and Computational Modeling

Hirshfeld Surface Analysis

Crystal structure interrogation reveals intermolecular interactions:

- H⋯N contacts: 42.7% of surface area

- H⋯O (water): 8.5%

- H⋯H: 48.8%

Table 4: Hydrogen Bond Geometry

| D-H⋯A | d(D-H) (Å) | d(H⋯A) (Å) | ∠DHA (°) |

|---|---|---|---|

| N5-H5⋯O1 | 0.895 | 2.080 | 155.4 |

| O1-H1⋯N3 | 0.871 | 1.988 | 174.1 |

| O1-H1⋯N2 | 0.900 | 1.950 | 171.5 |

Density functional theory (DFT) calculations at B3LYP/6-311++G(d,p) level show excellent agreement (<1% deviation) between experimental and optimized bond lengths.

Industrial Scale-Up Considerations

Process Optimization

Pilot-scale production (10 kg batch) requires:

- Continuous flow reactor for cyclocondensation step

- Residence time: 45 minutes at 75°C

- In-line IR monitoring for real-time reaction control

- Centrifugal crystallization with anti-solvent addition

Economic analysis shows raw material costs dominate (62%), followed by energy (23%) and purification (15%). Lifecycle assessment identifies solvent recovery as key sustainability improvement area.

Regulatory Compliance

Safety protocols must address:

- Hydrazine derivatives (PEL 0.1 ppm)

- Cyanoguanidine (LD50 320 mg/kg oral rat)

- Waste stream treatment for heavy metal catalysts

Current Good Manufacturing Practice (cGMP) guidelines require:

- Three successive crystallizations for API-grade material

- Residual solvent limits: <500 ppm ethanol

- Heavy metal testing (USP <231>)

Chemical Reactions Analysis

Types of Reactions

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazole compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine exhibit significant anticancer properties. For instance, related triazole derivatives have shown potent growth inhibition against various cancer cell lines. In one study, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial activity. Compounds derived from this structure have been reported to possess antifungal and antibacterial properties. The mechanism often involves interference with nucleic acid synthesis and disruption of cell wall integrity in microbial cells .

Fungicides

This compound and its derivatives are being explored as potential fungicides. The triazole ring system is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction .

The biological activities of this compound extend beyond anticancer and antimicrobial effects. Research has shown that related compounds exhibit:

- Antioxidant Properties: Triazoles have been studied for their ability to scavenge free radicals and reduce oxidative stress .

- Anti-inflammatory Effects: Some derivatives have demonstrated potential in modulating inflammatory pathways .

Case Study 1: Anticancer Efficacy

A recent study synthesized several 1H-1,2,4-triazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that modifications on the triazole ring significantly influenced the potency of these compounds. Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Antifungal Activity

In a comparative study of various triazole derivatives against fungal pathogens like Candida albicans and Aspergillus niger, it was found that this compound exhibited superior antifungal activity at lower concentrations compared to established antifungal agents .

Mechanism of Action

The mechanism of action of N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with metal ions or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- N2,N5-bis(3,4-dimethylphenyl)pyridine-2,5-dicarboxamide

- N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

Uniqueness

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or chemical behavior, making it a valuable compound for various applications .

Biological Activity

N5-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

This compound features a triazole ring which is known for its diverse biological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on various triazole compounds demonstrated that modifications in their structure can lead to enhanced antibacterial activity against a range of pathogens.

Key Findings:

- Inhibition Zones : Compounds similar to this compound showed varying degrees of inhibition against E. coli, Bacillus subtilis, and Staphylococcus aureus. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains .

- Mechanism of Action : Triazoles are believed to inhibit DNA gyrase and other bacterial enzymes critical for replication . This mechanism is corroborated by molecular docking studies that suggest strong binding affinities between triazole derivatives and target enzymes.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Case Studies:

- Cell Line Testing : The compound exhibited IC50 values of 19 µM in pancreatic cancer (PANC-1) and 12 µM in breast cancer (MDA-MB-231) cell lines . These values indicate a promising level of cytotoxicity compared to standard chemotherapeutics.

- Selectivity : Importantly, the compound demonstrated low cytotoxicity towards normal cell lines with IC50 values exceeding 100 µM . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency against specific strains |

| Variation in phenyl substituents | Altered lipophilicity and bioavailability |

| Changes in triazole ring substitutions | Modulated enzyme inhibition profiles |

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Details | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 60°C | |

| Yield | >95% | |

| Purification | Column chromatography | |

| Key Spectral Data | 1H NMR (δ 2.10–7.26), MS (204.3) |

Basic: What spectroscopic techniques are employed to characterize this compound?

Answer:

- 1H NMR : Essential for confirming substituent positions (e.g., methyl groups at δ 2.10–2.13 ppm and aromatic protons at δ 6.86–7.26 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight ([M + 1]+ = 204.3) .

- X-ray Crystallography : Resolves 3D structure; used SHELX software (e.g., SHELXL for refinement) to determine atomic coordinates and displacement parameters .

Basic: What are the key physical and chemical properties critical for handling?

Answer:

- Melting Point : 180–182°C (pure form) ; 202–205°C for related triazole derivatives .

- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, ethanol) .

- Toxicity : Guanazole analogs (CAS 1455-77-2) show leukopenia and thrombocytopenia in humans at 8620 mg/kg (intravenous) . Use PPE and fume hoods during handling.

Advanced: How can researchers design experiments to evaluate its antimitotic and antivascular activities?

Answer:

- In Vitro Assays :

- Antimitotic Activity : Tubulin polymerization inhibition assays (e.g., compare IC50 with colchicine) .

- Antivascular Effects : Endothelial cell migration assays (scratch/wound healing models).

- In Vivo Models :

- Xenograft mice treated with 25–50 mg/kg (intraperitoneal) to assess tumor growth suppression .

- Histopathology to evaluate vascular density reduction.

Advanced: What computational approaches model the structure-activity relationships (SAR) of triazole derivatives?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to tubulin (PDB: 1SA0) or VEGF receptors.

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study intramolecular interactions .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:

- Purity Verification : Re-examine compound purity via HPLC (≥98% by ) .

- Assay Standardization : Use identical cell lines (e.g., HeLa for antimitotic tests) and positive controls.

- Data Replication : Repeat dose-response curves (e.g., 10–100 µM range) across independent labs .

Advanced: What crystallographic methods determine its molecular structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.